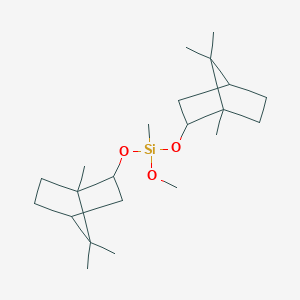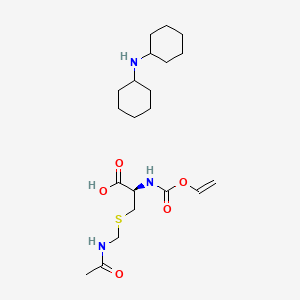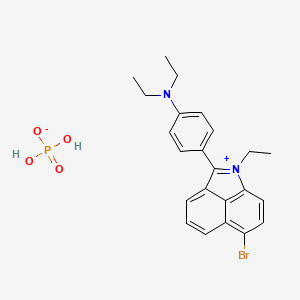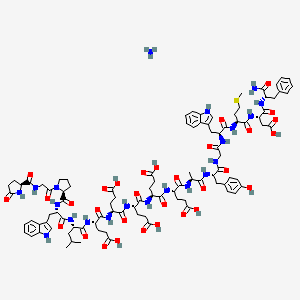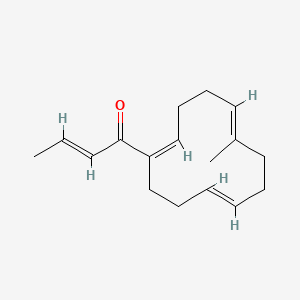
N-(2-Hydroxyethyl)-N-(2-((1-oxooctadecyl)amino)ethyl)glycine monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxyethyl)-N-(2-((1-oxooctadecyl)amino)ethyl)glycine monohydrochloride is a synthetic organic compound It is characterized by its complex structure, which includes a long aliphatic chain, an amide group, and a glycine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-(2-((1-oxooctadecyl)amino)ethyl)glycine monohydrochloride typically involves the following steps:
Formation of the Amide Bond: The reaction between octadecanoic acid (stearic acid) and ethylenediamine to form N-(2-aminoethyl)octadecanamide.
Introduction of the Hydroxyethyl Group: The reaction of N-(2-aminoethyl)octadecanamide with ethylene oxide to introduce the hydroxyethyl group.
Formation of the Glycine Moiety: The reaction of the intermediate with chloroacetic acid to form the glycine derivative.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(2-Hydroxyethyl)-N-(2-((1-oxooctadecyl)amino)ethyl)glycine monohydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The chlorine atom in the hydrochloride salt can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-(2-carboxyethyl)-N-(2-((1-oxooctadecyl)amino)ethyl)glycine.
Reduction: Formation of N-(2-hydroxyethyl)-N-(2-((1-octadecyl)amino)ethyl)glycine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(2-Hydroxyethyl)-N-(2-((1-oxooctadecyl)amino)ethyl)glycine monohydrochloride has several scientific research applications, including:
Chemistry: Used as a surfactant or emulsifying agent in various chemical formulations.
Biology: Studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of cosmetics, detergents, and other personal care products.
作用機序
The mechanism of action of N-(2-Hydroxyethyl)-N-(2-((1-oxooctadecyl)amino)ethyl)glycine monohydrochloride involves its interaction with biological membranes. The long aliphatic chain allows it to integrate into lipid bilayers, while the polar groups interact with the aqueous environment. This can affect membrane fluidity and permeability, influencing various cellular processes.
類似化合物との比較
Similar Compounds
- N-(2-Hydroxyethyl)-N-(2-((1-oxooctyl)amino)ethyl)glycine monohydrochloride
- N-(2-Hydroxyethyl)-N-(2-((1-oxododecyl)amino)ethyl)glycine monohydrochloride
Uniqueness
N-(2-Hydroxyethyl)-N-(2-((1-oxooctadecyl)amino)ethyl)glycine monohydrochloride is unique due to its long aliphatic chain, which provides distinct physicochemical properties. This makes it particularly effective as a surfactant and in applications requiring strong hydrophobic interactions.
特性
CAS番号 |
95046-22-3 |
|---|---|
分子式 |
C24H49ClN2O4 |
分子量 |
465.1 g/mol |
IUPAC名 |
2-[2-hydroxyethyl-[2-(octadecanoylamino)ethyl]amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C24H48N2O4.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(28)25-18-19-26(20-21-27)22-24(29)30;/h27H,2-22H2,1H3,(H,25,28)(H,29,30);1H |
InChIキー |
XFXRRNWYIJBFDQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CCO)CC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


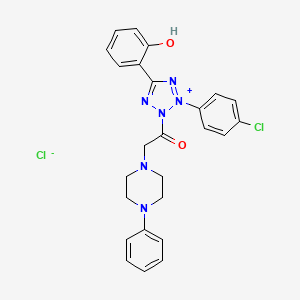
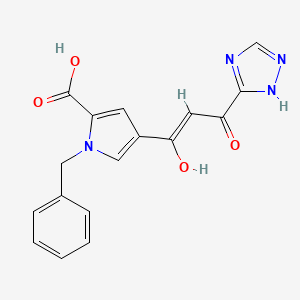
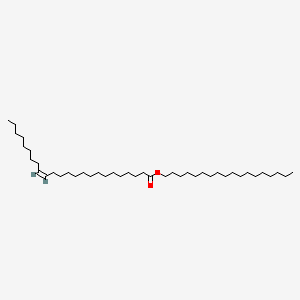

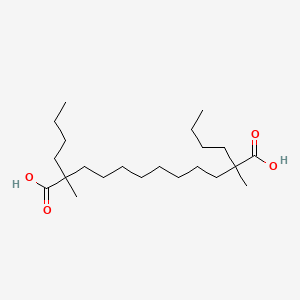
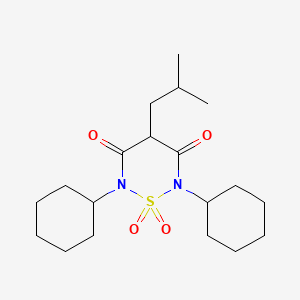
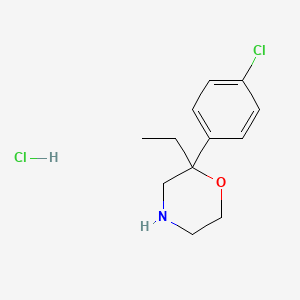
![1,3,3-Trimethyl-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3H-indolium dihydrogen phosphate](/img/structure/B12693198.png)
